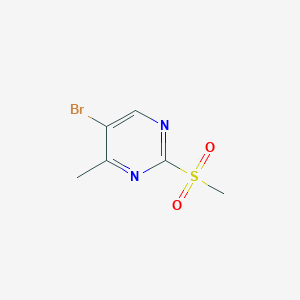

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-2-methylsulfonylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-4-5(7)3-8-6(9-4)12(2,10)11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLPPTSFSSSNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Pyrimidine Core Formation via 2-Bromomalonaldehyde and Amidines

A highly efficient method for preparing 5-bromo-2-substituted pyrimidines involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine compounds in acidic media. This method is notable for its simplicity, safety, and cost-effectiveness.

- Procedure : At 0 °C, 2-bromomalonaldehyde is added to glacial acetic acid with 3A molecular sieves. The amidine hydrochloride solution in acetic acid is added dropwise over 30 minutes while heating to 80 °C, then the mixture is heated to 100 °C and maintained until the reaction completes (5-8 hours depending on the amidine used).

- Workup : After cooling, water is added, the mixture is filtered, washed with ethanol, and the solid is extracted with dichloromethane and aqueous sodium hydroxide. The organic layer is washed, dried, concentrated, and vacuum dried to yield the 5-bromo-2-substituted pyrimidine intermediate.

- Yield : For 2-methyl-5-bromopyrimidine, a 43% yield was reported; for 5-bromo-2-phenylpyrimidine, a 33% yield was obtained.

- Advantages : This method uses inexpensive and readily available starting materials, requires only one reaction step, and has straightforward post-processing with good safety profiles.

Oxidation of 5-Bromo-2-(Methylthio)pyrimidine Derivatives to Methylsulfonyl

The methylsulfonyl group at the 2-position can be introduced by oxidation of the corresponding methylthio derivative.

- Starting Material : 5-Bromo-2-methylthio-pyrimidine-4-carboxylic acid ethyl ester.

- Oxidizing Agent : 3-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

- Conditions : The reaction is performed at 0 °C under an inert argon atmosphere, with slow addition of m-CPBA, followed by stirring at room temperature for 6 hours.

- Workup : The reaction mixture is partitioned between dichloromethane and saturated sodium bicarbonate solution, washed, dried, and purified by silica gel chromatography.

- Yield : Approximately 77% yield of ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate was reported.

- Significance : This oxidation step is crucial for converting the methylthio group to the methylsulfonyl group, a key functional group in the target compound.

Multi-Step Pyrimidine Synthesis via Catalytic Esterification and Chlorination

Another approach involves multi-step synthesis starting from p-bromophenylacetic acid derivatives, involving catalytic esterification, methoxide-mediated reactions, formamidine hydrochloride condensation, and chlorination.

- Step 1 : Catalytic esterification of p-bromophenylacetic acid with methanol under reflux to form methyl p-bromophenylacetate.

- Step 2 : Reaction with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at 70-80 °C to form an intermediate.

- Step 3 : Condensation with formamidine hydrochloride at 20-30 °C to form a pyrimidine intermediate.

- Step 4 : Chlorination using phosphorus oxychloride or solid phosgene in toluene with N,N-dimethylaniline or N,N-dimethylaminopyridine as catalysts at 20-105 °C.

- Workup : Extraction, washing, and recrystallization steps yield 5-(4-bromophenyl)-4,6-dichloropyrimidine.

- Note : While this method is for a related pyrimidine derivative, the chlorination and substitution steps can be adapted for the preparation of 5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine by appropriate choice of substituents and reagents.

| Method No. | Starting Materials | Key Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromomalonaldehyde + Amidines | Glacial acetic acid, 3A molecular sieves, 80-100 °C | 5-Bromo-2-substituted pyrimidine | 33-43 | One-step, simple, cost-effective |

| 2 | 5-Bromo-2-methylthio-pyrimidine derivative | 3-Chloroperbenzoic acid, DCM, 0-20 °C, inert atmosphere | 5-Bromo-2-(methylsulfonyl)pyrimidine derivative | 77 | Oxidation step to install methylsulfonyl |

| 3 | p-Bromophenylacetic acid derivatives | Methanol, sodium methoxide, dimethyl carbonate, formamidine hydrochloride, POCl3/phosgene | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Not specified | Multi-step, adaptable for related compounds |

- The one-step condensation method using 2-bromomalonaldehyde and amidines is advantageous for its operational simplicity and safety, reducing synthesis time and cost.

- The oxidation of methylthio to methylsulfonyl using m-CPBA is efficient and provides high yields, critical for the final functionalization of the pyrimidine ring.

- Multi-step methods involving esterification and chlorination provide flexibility for structural modifications but are more complex and time-consuming.

- The choice of solvent and reaction atmosphere (e.g., inert argon) is crucial to prevent side reactions and ensure high purity.

- Purification techniques such as silica gel chromatography and recrystallization are essential to isolate the target compound with high purity.

The preparation of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine involves strategic synthetic steps combining pyrimidine ring formation, selective bromination, methylation, and sulfonylation. The most efficient and practical methods include the one-step condensation of 2-bromomalonaldehyde with amidines and the oxidation of methylthio derivatives to methylsulfonyl compounds. These methods are supported by detailed reaction conditions, yields, and purification protocols, providing a robust foundation for laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Synthesis Applications

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine serves as a versatile building block in organic synthesis. Its unique structural features facilitate the formation of more complex molecules through various chemical reactions.

Synthesis of Pyrimidine Derivatives

- Methodology : The compound can be utilized in one-pot multi-component reactions to synthesize substituted pyrimidines. For instance, reactions involving carbon disulfide and amines can yield thiazolo[4,5-d]pyrimidines, which are known for their biological activities.

- Outcomes : These reactions typically result in moderate to good yields of diverse pyrimidine derivatives, which can exhibit anti-inflammatory and antimicrobial properties.

Research indicates that 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine possesses significant biological activities, making it a candidate for further exploration in drug development.

Antimicrobial Properties

- Studies : Compounds derived from pyrimidine structures have been evaluated for their antimicrobial efficacy against various pathogens. The incorporation of the methylsulfonyl group enhances solubility and bioavailability, crucial for therapeutic applications.

Antitumor Activity

- Mechanism : The compound's ability to interact with biological targets is attributed to the presence of the bromine atom and the methylsulfonyl group, which may facilitate enzyme inhibition or disruption of cellular processes.

- Research Findings : In vitro studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

Several studies have highlighted the applications of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the biological system being studied. For example, in pharmaceutical applications, it may inhibit viral replication or cancer cell proliferation by targeting key enzymes involved in these processes .

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₆H₇BrN₂O₂S

- Molecular Weight : 242.10 g/mol (calculated)

- Reactivity : The methylsulfonyl group activates the pyrimidine ring for nucleophilic substitution, particularly at the bromine (position 5), making it a candidate for further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural analogs of 5-bromo-4-methyl-2-(methylsulfonyl)pyrimidine and their key properties:

| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Similarity | Key Properties/Activities |

|---|---|---|---|---|---|

| 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine | - | Br (5), CH₃ (4), SO₂CH₃ (2) | 242.10 | - | Covalent inhibition potential |

| 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | 30321-94-9 | Br (5), SO₂CH₃ (2), COOH (4) | 280.10 | 0.85 | Increased polarity, solubility |

| 5-Bromo-2-methylpyrimidin-4-ol | 1676-57-9 | Br (5), CH₃ (2), OH (4) | 193.03 | 0.77 | Higher solubility, lower stability |

| 5-Bromo-4-methyl-2-chloropyrimidine | 205672-25-9 | Br (5), CH₃ (4), Cl (2) | 207.48 | 0.61 | Reactive Cl for substitutions |

| 5-Bromo-4-methyl-2-(methylthio)pyrimidine | 1294446-69-7 | Br (5), CH₃ (4), SCH₃ (2) | 219.10 | 0.77 | Precursor, oxidizable to sulfonyl |

Key Observations :

- Electron-Withdrawing Effects : The methylsulfonyl group in the target compound enhances electrophilicity at position 5 compared to methylthio or hydroxyl groups, enabling nucleophilic displacement reactions .

- Solubility and Stability : The carboxylic acid derivative (CAS: 30321-94-9) exhibits higher aqueous solubility but reduced membrane permeability compared to the hydrophobic methylsulfonyl group .

Biological Activity

5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine is a pyrimidine derivative notable for its diverse biological activities. This compound features a bromine atom at the 5-position, a methyl group at the 4-position, and a methylsulfonyl group at the 2-position, which contribute to its unique chemical reactivity and potential therapeutic applications.

Research indicates that 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine may exert its biological effects through several mechanisms:

- Nucleic Acid Synthesis Interference : The compound may interfere with nucleic acid synthesis, which is crucial for cellular replication and function.

- Enzyme Modulation : It has been suggested that the compound can modulate various enzyme activities, potentially acting as an inhibitor for specific kinases involved in cellular signaling pathways .

Potential Therapeutic Applications

The biological activity of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine suggests several therapeutic applications:

- Antiparasitic Activity : Similar pyrimidine derivatives have shown promise in treating parasitic infections, particularly those caused by Trypanosoma species. The compound's structure may allow it to target pteridine reductase 1 (PTR1), an enzyme critical for the survival of these parasites .

- Cancer Research : The compound may also play a role in cancer therapy by targeting Polycomb Group (PcG) proteins, which are involved in epigenetic regulation and are often overexpressed in various cancers . Inhibiting these proteins could reverse tumor growth by reactivating tumor suppressor genes.

Structure-Activity Relationship (SAR)

The structural features of 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine are critical for its biological activity. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine | Methylthio group instead of methylsulfonyl | 0.73 |

| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | Chlorine at the 4-position | 0.80 |

| 5-Bromo-4-methylpyrimidin-2(1H)-one | Lacks sulfonyl group | 0.66 |

| 5-Chloro-2-(methylthio)pyrimidine | Chlorine substitution | 0.62 |

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Carboxylic acid derivative | 0.80 |

This table highlights how variations in functional groups influence the compound's reactivity and biological potential.

Case Studies and Research Findings

- Antiparasitic Activity : A study explored various pyrimidine derivatives for their inhibitory effects on PTR1 from Trypanosoma brucei. Compounds structurally related to 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine demonstrated significant activity against this enzyme, suggesting a pathway for future drug development against trypanosomiasis .

- Cancer Inhibition : Research into low molecular weight inhibitors targeting EZH2, a component of the PRC2 complex involved in cancer progression, has identified compounds with structural similarities to pyrimidines that inhibit methyltransferase activity. This inhibition can reactivate suppressed genes and inhibit tumor growth, indicating a potential application for compounds like 5-Bromo-4-methyl-2-(methylsulfonyl)pyrimidine in cancer therapy .

- Kinase Inhibition Studies : Interaction studies have indicated that this compound may interact with specific kinases, making it a candidate for further investigation as a kinase inhibitor. This could lead to novel therapeutic strategies for diseases where kinase dysregulation is implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.